molecular formula C11H14N2O2 B2763644 1-(1-Methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2219375-75-2

1-(1-Methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No. B2763644
M. Wt: 206.245
InChI Key: PWMGLZNGVTWCMF-UHFFFAOYSA-N
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Description

The compound “1-(1-Methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid” is a chemical compound with the molecular weight of 206.24 . It is a part of the bicyclo[2.1.1]hexane family, which is increasingly important in the development of bio-active compounds .


Synthesis Analysis

The synthesis of this compound and similar bicyclo[2.1.1]hexane compounds involves an efficient and modular approach . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O2/c1-13-5-3-8(12-13)11-4-2-7(6-11)9(11)10(14)15/h3,5,7,9H,2,4,6H2,1H3,(H,14,15) . This indicates the molecular structure of the compound, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 138-139 degrees Celsius .

Scientific Research Applications

Synthesis and Biological Activities

The chemical compound has been involved in various synthetic and biological research studies. For instance, it has served as a core structure in the synthesis of novel inhibitors and compounds with potential biological activities. The synthesis of (±)-2,3-methanoproline, a novel inhibitor of ethylene biosynthesis, highlights the use of pyrazole derivatives in developing compounds that can influence biological processes like ethylene production in plants (Switzer et al., 1989). Such compounds are of interest for agricultural applications, including the regulation of plant growth and ripening.

Coordination Chemistry and Material Science

Research on pyrazole-dicarboxylate acid derivatives, such as the synthesis and crystal structures of mononuclear CuII/CoII coordination complexes, illustrates the compound's role in coordination chemistry and material science (Radi et al., 2015). These studies provide insights into the structural and electronic properties of coordination complexes, which are crucial for developing new materials with specific magnetic, optical, or catalytic properties.

Molecular Docking and Drug Design

The compound's derivatives have also been used in molecular docking studies to predict the binding interactions with target proteins, indicating its relevance in drug design and discovery processes. For instance, the synthesis, characterization, and molecular docking studies of 5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids demonstrate the potential of pyrazole derivatives in identifying new therapeutic agents with specific biological targets (Reddy et al., 2022).

Heterocyclic Chemistry and Dye Synthesis

The compound and its derivatives have been explored in heterocyclic chemistry and dye synthesis, showcasing their versatility in creating heterocyclic dyes with specific properties. The study on 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid-based heterocyclic dyes reveals how pyrazole derivatives can be used to produce dyes with varying absorption properties, useful in developing materials with specific optical characteristics (Tao et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

1-(1-methylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-13-5-3-8(12-13)11-4-2-7(6-11)9(11)10(14)15/h3,5,7,9H,2,4,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMGLZNGVTWCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C23CCC(C2)C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

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